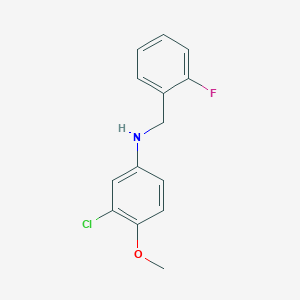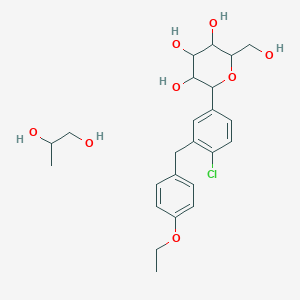
2-Chloro-2-fluoro-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-phenylethanone typically involves the halogenation of acetophenone derivatives. One common method includes the reaction of acetophenone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chloroacetyl chloride and anhydrous aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products:
Substitution: Products include substituted phenylethanones.
Reduction: Major products are the corresponding alcohols.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Aplicaciones Científicas De Investigación
2-Chloro-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-fluoro-1-phenylethanone involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Acetophenone: The parent compound, which lacks the halogen substituents.
2-Chloro-1-phenylethanone: Similar structure but lacks the fluorine atom.
2-Fluoro-1-phenylethanone: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-2-fluoro-1-phenylethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual substitution enhances its utility in various synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H6ClFO |
|---|---|
Peso molecular |
172.58 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
Clave InChI |
IMKBIPXUOOABLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


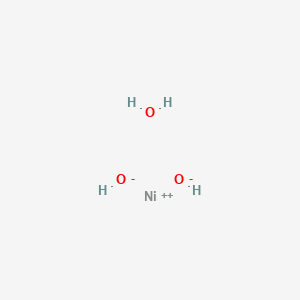


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)
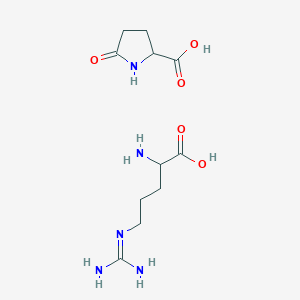

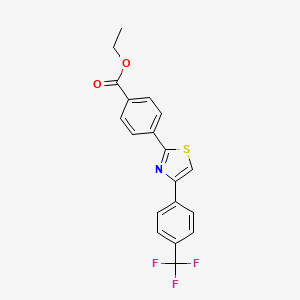
![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


